Sigma-1 Receptor Affinity: 8-Fold Lower Potency Than N-Benzyl Analog Enables Distinct Experimental Utility
The free base form of 2-phenyl-N-(piperidin-4-yl)acetamide (CAS 75484-47-8) exhibits a sigma-1 receptor binding affinity (Ki) of 31.25 nM [1]. In contrast, the closely related N-benzyl-substituted analog N-(1-benzylpiperidin-4-yl)phenylacetamide demonstrates a Ki of 3.90 nM for the same receptor target—representing an approximately 8-fold higher affinity [2]. This quantitative difference is mechanistically attributable to the absence of the N-benzyl group in the target compound, a structural modification known to reduce sigma-1 receptor binding potency in this chemical series [3].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 31.25 nM |
| Comparator Or Baseline | N-(1-benzylpiperidin-4-yl)phenylacetamide; Ki = 3.90 nM |
| Quantified Difference | ~8-fold lower affinity (3.90 nM vs 31.25 nM) |
| Conditions | Radioligand competition binding assay; human sigma-1 receptor |
Why This Matters
Researchers seeking sigma-1 ligands with intermediate affinity—rather than the sub-10 nM potency characteristic of N-benzyl analogs—can rationally select this compound for experimental designs where lower target engagement or reduced receptor saturation is desired.
- [1] BindingDB. BDBM50107200 (N-(1-Phenethyl-piperidin-4-yl)-2-phenyl-acetamide) Ki = 31.25 nM for Sigma non-opioid intracellular receptor 1. BindingDB Entry ID: 50011499. View Source
- [2] Huang Y, Hammond PS, Whirrett BR, Kuhner RJ, Wu L, Childers SR, Mach RH. J Med Chem. 1998;41(13):2261-2271. Unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide Ki = 3.90 nM for sigma1. View Source
- [3] Huang Y, Hammond PS, Wu L, Mach RH. J Med Chem. 2001;44(25):4404-4415. Structure-activity analysis confirming N-benzyl contribution to sigma1 affinity. View Source
